1-Azaspiro[4.4]nonane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXIOASDVPOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-64-6 | |
| Record name | 1-azaspiro[4.4]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 Azaspiro 4.4 Nonane Hydrochloride
Established Synthetic Routes to the 1-Azaspiro[4.4]nonane Core
The synthesis of the 1-azaspiro[4.4]nonane skeleton can be broadly categorized into two main approaches: the formation of the cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) derivative, or the construction of the pyrrolidine ring onto a pre-existing cyclopentane derivative. These strategies are realized through various methodologies, including cyclization reactions for direct spiro ring formation and more traditional multi-step linear or convergent syntheses.
Cyclization Reactions for Spiro Ring Formation
Cyclization reactions that form the two rings of the spirocycle in a single or tandem sequence are highly efficient for constructing the 1-azaspiro[4.4]nonane core. These methods often leverage radical or pericyclic pathways to achieve the desired architecture.
A notable strategy for the single-stage synthesis of the 1-azaspiro[4.4]nonane nucleus is through a domino radical bicyclization. acs.org This approach has been successfully applied to generate the 1-azaspiro[4.4]nonane skeleton in yields ranging from 11-67%, with a preference for the trans diastereomer. acs.orgnih.govnih.gov The process involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.orgnih.gov
The reaction typically starts from O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.orgnih.govnih.gov The bicyclization is promoted by tributyltin hydride (Bu₃SnH) and initiated by either 2,2′-azobisisobutyronitrile (AIBN) at reflux or triethylborane (B153662) (Et₃B) at room temperature. acs.orgnih.gov The use of Et₃B as a radical initiator is particularly advantageous as it allows the synthesis to be performed under milder conditions and can lead to improved diastereoselectivity. acs.org The reaction proceeds via the abstraction of the halogen atom by the tributylstannyl radical, generating an aryl radical. This intermediate undergoes a 5-exo-trig cyclization onto the imino function to produce an alkoxyaminyl radical, which is then captured intramolecularly by the double bond of the alkenyl moiety to form the azaspiro[4.4]nonane core. acs.org The best outcomes are achieved when the alkenyl moiety is attached to electron-withdrawing groups or aryl substituents. nih.govnih.gov
| Radical Initiator | Conditions | Yield Range | Primary Diastereomer | Reference |
|---|---|---|---|---|
| AIBN | Reflux | 11-67% | Trans | acs.orgnih.gov |
| Et₃B | Room Temperature | Moderate | Trans (Improved Selectivity) | acs.orgnih.gov |
The nitroso-ene cyclization has been employed to rapidly construct the 1-azaspiro[4.4]nonane framework. researchgate.net This methodology was successfully implemented in the modular synthesis of (±)-cephalotaxine, a natural product containing the 1-azaspiro[4.4]nonane core. researchgate.net The synthesis involved an eight-step route starting from commercially available 1,2-epoxycyclopentane to access a key intermediate. researchgate.net While specific mechanistic details for this particular application are not extensively detailed in the provided sources, the strategy represents a viable pathway to the target spirocycle.
A tandem intramolecular hydroamination/semipinacol rearrangement has been identified as a single-step method for the construction of the 1-azaspiro[4.4]nonane spirocycle. acs.orgnih.gov This approach highlights an alternative ionic pathway to the spirocyclic system. The formation of 1-azaspirocycles via semipinacol rearrangements is a recognized strategy, offering a potential solution to challenges like hydrolysis that can occur in other acid-mediated rearrangements. semanticscholar.org
Intramolecular annulation provides a powerful route to the 1-azaspiro[4.4]nonane system, often proceeding through a multi-step sequence that culminates in the formation of the spirocyclic core. One prominent example is the use of an intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone. beilstein-journals.orgbeilstein-journals.org In this process, a pent-4-enyl group is introduced to a 5,5-dialkyl-1-pyrroline N-oxide. beilstein-journals.orgbeilstein-journals.org The resulting alkenylnitrone undergoes an intramolecular cycloaddition upon heating, which leads to the formation of a hexahydro-1H-cyclopenta[c]isoxazole intermediate. beilstein-journals.orgnih.gov The final step is a reductive opening of the isoxazolidine (B1194047) ring, for example, using Zinc in an acetic acid/ethanol mixture, which yields the desired 1-azaspiro[4.4]nonane derivative. beilstein-journals.orgnih.gov This ring-opening step is highly efficient, affording the product in 85–95% yields. beilstein-journals.orgnih.gov
Another example of an annulation strategy is the reductive intramolecular Heck reaction, which has been utilized as the key step in a formal total synthesis of (-)-cephalotaxine. researchgate.net
Multi-Step Linear and Convergent Syntheses
Beyond single-step or tandem cyclizations, multi-step linear sequences remain a fundamental approach to the 1-azaspiro[4.4]nonane core. These syntheses involve the sequential construction of the heterocyclic system through a series of discrete reactions.
Aldonitrone Formation : Synthesis of the initial 5,5-dialkyl-1-pyrroline-N-oxides from nitroalkanes and acrolein. beilstein-journals.orgnih.gov
Alkenylation : Reaction of the aldonitrone with a Grignard reagent like 4-pentenylmagnesium bromide to attach the necessary alkenyl side chain. beilstein-journals.orgnih.gov
Intramolecular Cycloaddition : Thermal cyclization of the 2-(pent-4-enyl)nitrone to form the tricyclic isoxazolidine intermediate. beilstein-journals.orgnih.gov
Reductive Ring Opening : Cleavage of the N-O bond of the isoxazolidine to furnish the final 1-azaspiro[4.4]nonane core. beilstein-journals.orgnih.gov
This step-by-step assembly allows for the controlled construction of the molecular framework. Modern advancements in chemical synthesis, such as the use of flow chemistry, offer a paradigm for linking individual reactions into continuous multi-step sequences, potentially streamlining the production of complex molecules like those containing the 1-azaspiro[4.4]nonane core. syrris.jp
| Step | Description | Typical Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Aldonitrone Synthesis | Nitroalkane, Acrolein, Zn/NH₄Cl | 42-51% | beilstein-journals.orgnih.gov |
| 2 | Alkenylation | 4-pentenylmagnesium bromide | - | beilstein-journals.orgnih.gov |
| 3 | Intramolecular Cycloaddition | Heat (e.g., 145 °C in toluene) | Near Quantitative | nih.govresearchgate.net |
| 4 | Reductive Isoxazolidine Ring Opening | Zn, AcOH/EtOH | 85-95% | beilstein-journals.orgnih.gov |
Approaches Utilizing Cyclic Ketones as Precursors
Cyclic ketones, particularly cyclopentanone, serve as readily available and versatile starting materials for the synthesis of the 1-azaspiro[4.4]nonane framework. A straightforward approach involves a multi-step sequence starting from a cyclic ketone to construct the desired spiro-bicyclic system.
One documented synthesis begins with cyclopentanone to produce racemic 1-azaspiro[4.4]nonane-2,6-dione in a five-step process. researchgate.net This racemic intermediate can then be resolved into its separate enantiomers through the formation of chiral acetals. researchgate.net This method provides a foundational pathway to access both enantiomers of the core structure, which can be crucial for the synthesis of specific stereoisomers of natural products. researchgate.net
Another strategy involves the use of 5,5-dialkyl-1-pyrroline N-oxides, which can be derived from cyclic ketones. nih.gov The synthesis proceeds by introducing a pent-4-enyl group to the nitrone carbon, followed by an intramolecular 1,3-dipolar cycloaddition reaction and subsequent isoxazolidine ring opening to form the 1-azaspiro[4.4]nonane skeleton. nih.gov
The following table summarizes a general synthetic sequence starting from a cyclic ketone precursor:
| Step | Reaction | Description |
| 1 | Functionalization of Cyclopentanone | Introduction of a side chain required for the formation of the second ring. |
| 2 | Cyclization | Formation of the initial pyrrolidine or piperidine ring. |
| 3 | Ring Closure | Formation of the second ring to create the spirocyclic system. |
| 4 | Functional Group Manipulation | Modification of functional groups to yield the desired derivative. |
| 5 | Salt Formation | Reaction with hydrochloric acid to produce 1-Azaspiro[4.4]nonane hydrochloride. |
Stereoselective Synthesis of 1-Azaspiro[4.4]nonane Scaffolds
The biological activity of molecules containing the 1-azaspiro[4.4]nonane core is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.
Asymmetric induction, where a chiral auxiliary directs the stereochemical outcome of a reaction, is a powerful tool in the synthesis of enantiomerically pure 1-azaspiro[4.4]nonane derivatives. A notable example is the use of chiral enamines in asymmetric Michael reactions. researchgate.net For instance, an enantioselective synthesis of an (R)-1-azaspiro[4.4]nonane derivative was achieved using a chiral enamine prepared from the readily available and recyclable (R)-1-phenylethylamine. researchgate.net This approach allows for the stereogenic control of the quaternary carbon center. researchgate.net
Another strategy employs a Curtius rearrangement of an acyl azide as a key step to install a nitrogen substituent at the quaternary carbon center with high stereochemical fidelity. researchgate.net This method has been successfully applied in the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate in the synthesis of (-)-cephalotaxine. researchgate.net
Modern synthetic chemistry offers a variety of diastereoselective and enantioselective methods to construct the 1-azaspiro[4.4]nonane scaffold. Domino radical bicyclization is one such approach that allows for the synthesis of 1-azaspiro[4.4]nonane derivatives as a mixture of diastereomers, often with a preference for the trans configuration. acs.orgnih.gov This process involves the formation and capture of alkoxyaminyl radicals. acs.orgnih.gov
Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes has emerged as a highly effective method for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes. nih.gov While not specific to the [4.4] system, this methodology demonstrates the potential for high levels of stereocontrol in the formation of spirocyclic systems. The use of chiral dirhodium tetracarboxylate catalysts can lead to high enantioselectivity. nih.gov
Enzymatic approaches also show great promise for the stereodivergent synthesis of azaspiroalkanes. chemrxiv.org Engineered protoglobin-based enzymes have been shown to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles to produce a variety of pharmaceutically relevant azaspiro[2.y]alkanes with high yields and excellent diastereo- and enantioselectivity. chemrxiv.org This biocatalytic platform offers a practical and scalable route to different stereoisomers. chemrxiv.org
| Methodology | Key Features | Stereochemical Outcome |
| Asymmetric Michael Reaction | Use of chiral enamines (e.g., from (R)-1-phenylethylamine). researchgate.net | High enantioselectivity. researchgate.net |
| Domino Radical Bicyclization | Formation and capture of alkoxyaminyl radicals. acs.orgnih.gov | Diastereomeric mixtures, often with trans preference. acs.orgnih.gov |
| Rhodium-Catalyzed Cyclopropanation | Use of chiral dirhodium tetracarboxylate catalysts. nih.gov | High enantioselectivity and diastereoselectivity. nih.gov |
| Enzymatic Cyclopropanation | Engineered protoglobin-based carbene transferases. chemrxiv.org | Stereodivergent, providing access to multiple stereoisomers with high diastereo- and enantioselectivity. chemrxiv.org |
Green Chemistry Principles and Scalable Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and improve efficiency. firp-ula.orgmdpi.com This involves considerations such as atom economy, the use of safer solvents, and the reduction of derivatization steps. firp-ula.org
Domino reactions, such as the radical bicyclization mentioned earlier, also align with green chemistry principles by constructing complex molecular architectures in a single, efficient step. acs.orgnih.gov The use of triethylborane as a radical initiator in some of these reactions allows for milder reaction conditions. acs.org
For scalable synthesis, enzymatic methods offer significant advantages. chemrxiv.org Biocatalytic processes can often be performed in aqueous media, at ambient temperature and pressure, and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. chemrxiv.org The development of stereodivergent enzyme platforms that can operate on a gram scale with high substrate concentrations points towards the potential for large-scale, sustainable production of azaspiro[4.4]nonane derivatives. chemrxiv.org
Protecting Group Chemistry in this compound Synthesis
In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often necessary to temporarily block reactive functional groups and ensure selective transformations at other sites in the molecule. organic-chemistry.orgwiley.com
The choice of a protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. wiley.comuchicago.edu In the context of synthesizing the 1-azaspiro[4.4]nonane core, common protecting groups for the nitrogen atom of the amine are the Boc (tert-butyloxycarbonyl) and various sulfonyl groups. acs.org
For example, an N-Boc protected olefin can be deprotected using 4.0 N HCl in 1,4-dioxane to yield the crude aminium chloride. acs.org This amine can then be reprotected with a different group, such as a sulfonyl group, by reacting it with the corresponding sulfonyl chloride in the presence of a base. acs.org This strategy of "protecting group swapping" allows for orthogonal control over the reactivity of different functional groups within the molecule.
In some synthetic routes, hydroxyl groups may also require protection. researchgate.net For instance, a hydroxymethyl group can be protected via acylation with acetic anhydride. researchgate.net This prevents unwanted side reactions during oxidation steps. researchgate.net The ester protecting group can later be cleaved under mild conditions, such as with aqueous-methanol solution of ammonia. researchgate.net
The following table lists some common protecting groups used in the synthesis of related aza-spirocycles and their typical deprotection conditions:
| Protecting Group | Functional Group Protected | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Amine | Acidic conditions (e.g., HCl in dioxane). acs.org |
| Sulfonyl (e.g., Tosyl) | Amine | Reductive cleavage or strong acid. |
| Acetyl | Hydroxyl | Basic hydrolysis (e.g., ammonia solution). researchgate.net |
| Ethylene Ketal | Ketone | Acidic hydrolysis. researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Azaspiro 4.4 Nonane Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-Azaspiro[4.4]nonane hydrochloride and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and the spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy is instrumental in defining the number of different types of protons and their immediate electronic environment within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their position relative to the nitrogen atom and the spirocyclic ring system.
In derivatives of 1-azaspiro[4.4]nonane, the proton signals for the aliphatic rings typically appear in the upfield region of the spectrum. For instance, in a study of cis-19a, a derivative, the methylene (B1212753) and methine protons of the spirocyclic core resonate as complex multiplets between δ 1.58 and 3.41 ppm. acs.org The exact chemical shifts and coupling constants provide valuable data on the relative stereochemistry of the molecule.
Table 1: Representative ¹H NMR Spectral Data for a 1-Azaspiro[4.4]nonane Derivative (cis-19a in CDCl₃) acs.org
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1.58–1.65 | m | 1H |
| 1.70–1.84 | m | 3H |
| 2.00–2.16 | m | 1H |
| 2.65–2.77 | m | 1H |
| 2.70 | dd | 1H |
| 2.86 | ddd | 1H |
| 3.02 | ddd | 1H |
| 3.20 | dd | 1H |
| 3.31–3.41 | m | 1H |
Data derived from a substituted 1-azaspiro[4.4]nonane derivative.
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete carbon framework assignment.
For a derivative of 1-azaspiro[4.4]nonane, the carbon signals of the two rings are observed at distinct chemical shifts. In the case of cis-19a, the aliphatic carbons of the spirocyclic system show resonances at δ 24.2, 29.8, 29.9, 33.5, and 40.3 ppm. acs.org The spiro carbon, being a quaternary center, has a characteristic chemical shift, which in this derivative appears at 76.7 ppm. acs.org
Table 2: Representative ¹³C NMR Spectral Data for a 1-Azaspiro[4.4]nonane Derivative (cis-19a in DMSO-d₆) acs.org
| Chemical Shift (δ, ppm) | Assignment |
| 24.2 | CH₂ |
| 29.8 | CH₂ |
| 29.9 | CH₂ |
| 33.5 | CH₂ |
| 40.3 | CH |
| 64.8 | CH |
| 76.7 | C (Spiro) |
Data derived from a substituted 1-azaspiro[4.4]nonane derivative.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the spiro rings. For example, analysis of COSY spectra allows for the clear assignment of protons within the O–C(10)H₂–C(9)H–C(8)H₂ structural fragment in related spirocyclic systems. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is essential for assigning the carbon signals based on their attached protons. The analysis of HSQC spectra has been used to confirm the assignment of olefinic protons to their corresponding carbon atoms in derivatives. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This technique is invaluable for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. nih.gov
These 2D NMR methods, when used in combination, provide a comprehensive and detailed structural map of the 1-Azaspiro[4.4]nonane framework. nih.govyoutube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. acs.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The bonds in the spirocyclic system can break in characteristic ways upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. For instance, in the analysis of related nitroxide derivatives, the mass spectrum displayed a molecular ion peak [M⁺] that corresponded to its molecular formula. nih.gov
Table 3: Predicted Collision Cross Section Data for 1-Azaspiro[4.4]nonane
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 126.1434 | 127.4 |
| [M+Na]⁺ | 148.1253 | 133 |
| [M-H]⁻ | 124.1288 | 130.3 |
Predicted data for the free base, 1-Azaspiro[4.4]nonane.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the absolute configuration of stereocenters. The crystal structure of derivatives of 1-azaspiro[4.4]nonane has been used to confirm the relative stereochemistry of diastereomers. acs.org The solid-state conformation revealed by X-ray crystallography is crucial for understanding intermolecular interactions in the crystal lattice.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For the hydrochloride salt, a broad absorption band is expected in the region of 2400-2800 cm⁻¹ due to the N-H stretching vibration of the secondary ammonium (B1175870) ion. The C-H stretching vibrations of the aliphatic rings typically appear in the 2850-3000 cm⁻¹ range. In studies of derivatives, the presence or absence of characteristic bands, such as the C=O stretch in a carbonyl group, can confirm chemical transformations. nih.gov
Chemical Transformations and Reactivity Profiles of 1 Azaspiro 4.4 Nonane Hydrochloride
Functionalization and Derivatization Strategies
The derivatization of the 1-azaspiro[4.4]nonane framework is crucial for accessing a diverse range of analogues for various applications, including the synthesis of bioactive molecules. Several synthetic strategies have been developed to functionalize this spirocyclic system.
A key approach involves the construction of the azaspiro[4.4]nonane ring system with pre-installed functional groups. One such method is the acyloin condensation of a pyrrolidine-derived diester, which serves as a pivotal step in forming the second cyclopentane (B165970) ring. thieme-connect.com Another powerful technique is the domino radical bicyclization of specifically designed O-benzyl oxime ethers. acs.orgnih.gov This process, initiated by agents like 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), allows for the formation of the 1-azaspiro[4.4]nonane skeleton in a single synthetic operation with moderate to good yields (11-67%). acs.orgnih.govacs.org
Further derivatization can be achieved through reactions on the pre-formed spirocycle. For instance, the introduction of a pent-4-enyl group to a related 1-pyrroline (B1209420) N-oxide, followed by intramolecular 1,3-dipolar cycloaddition and subsequent ring-opening, leads to functionalized 1-azaspiro[4.4]nonane derivatives, such as sterically shielded nitroxides. researchgate.netbeilstein-journals.orgnih.gov
Table 1: Selected Functionalization and Derivatization Strategies
| Strategy | Description | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Acyloin Condensation | Formation of a cyclopentane ring onto a pre-existing pyrrolidine (B122466) diester. | Diester precursor, reagents for acyloin condensation. | Construction of the azaspiro[4.4]nonane skeleton. | thieme-connect.com |
| Domino Radical Bicyclization | Tandem radical reaction of O-benzyl oxime ethers containing an alkenyl moiety. | AIBN or Et3B (initiator), Bu3SnH (promoter). | Synthesis of 1-azaspiro[4.4]nonane derivatives in a single step. | acs.orgnih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | Introduction of an alkenyl group to a nitrone followed by cycloaddition and ring-opening. | Pent-4-enylmagnesium bromide, oxidation, thermal conditions, Zn/AcOH for ring opening. | Formation of functionalized derivatives like aminoalcohols and nitroxides. | researchgate.netbeilstein-journals.orgnih.gov |
Reactions Involving the Azaspiro Nitrogen Atom
The secondary nitrogen atom in the 1-azaspiro[4.4]nonane ring is a primary site for chemical modifications, enabling the synthesis of a wide array of derivatives. Common reactions include N-alkylation and N-acylation to introduce various substituents.
A crucial strategy in the multi-step synthesis involving this scaffold is the protection of the nitrogen atom. thieme-connect.com For example, the amine can be converted to its tert-butoxycarbonyl (Boc) derivative by reacting it with di-tert-butyl dicarbonate (B1257347) or tert-butoxycarbonylazide. thieme-connect.com This protecting group strategy prevents unwanted side reactions at the nitrogen while other parts of the molecule are being modified and can be readily removed under acidic conditions.
The nitrogen atom is also central to radical-based transformations. The photocatalytic generation of N-centered radicals from N-allylsulfonamides has been employed to construct β-spirocyclic pyrrolidines. acs.org In a related approach, the formation of alkoxyaminyl radicals from O-benzyl oxime ether precursors is a key step in domino bicyclization reactions to form the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov These methods highlight the synthetic utility of harnessing the reactivity of the nitrogen atom to forge new carbon-nitrogen and carbon-carbon bonds in a controlled manner.
Reactivity of the Spirocyclic Ring System
The reactivity of the spirocyclic carbon framework of 1-azaspiro[4.4]nonane is characterized by its general stability, but specific conditions can induce transformations. The cyclopentane rings can undergo reactions such as hydrogen abstraction, particularly when adjacent to a radical center. researchgate.net
A significant transformation involving the ring system is demonstrated in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls. researchgate.netbeilstein-journals.orgnih.gov This synthetic route proceeds via an intramolecular 1,3-dipolar cycloaddition of an alkenyl nitrone. beilstein-journals.orgnih.gov This reaction forms a tricyclic isoxazolidine (B1194047) intermediate, effectively creating a new ring fused to the pyrrolidine portion of the spirocycle. Subsequent reductive opening of this isoxazolidine ring with reagents like zinc in acetic acid yields a functionalized aminoalcohol derivative of the original spirocycle. researchgate.netnih.gov This sequence showcases the ability to temporarily construct a complex ring system on the 1-azaspiro[4.4]nonane core to install functionality before reverting to the spirocyclic structure.
While direct ring-opening of the stable cyclopentane rings of 1-azaspiro[4.4]nonane is not commonly reported, analogous systems highlight the potential reactivity of spirocycles. For example, the ring-opening cyclization of spirocyclopropanes with primary amines has been used to synthesize 1-azaazulenes, demonstrating a strategy where a strained spiro-ring can be opened to construct a new heterocyclic system. elsevierpure.com
1-Azaspiro[4.4]nonane Hydrochloride as a Synthetic Intermediate
This compound is a valuable synthetic intermediate, primarily recognized for its role as a core structural unit in the total synthesis of complex alkaloids and other heterocyclic systems. thieme-connect.comacs.org
The 1-azaspiro[4.4]nonane ring system is the defining structural core of the Cephalotaxus alkaloids, a class of natural products that includes cephalotaxine (B1668394) and its ester derivatives like homoharringtonine, which has demonstrated significant antileukemic activity. thieme-connect.comacs.org Consequently, numerous total syntheses of these alkaloids have been developed, with the construction of the spiro[4.4]azanonane core being a central challenge and a key strategic element.
Multiple synthetic strategies have been devised to assemble this crucial intermediate. One notable approach involves an alkylidene carbene 1,5-C-H insertion reaction, which effectively constructs the D/E ring system of the alkaloid. nih.gov Other methods include the use of a Nazarov-type cyclization and transannular reductive skeletal rearrangements to build the pentacyclic framework of cephalotaxine. nih.govacs.org The enantioselective synthesis of key chiral intermediates, such as (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, has also been a focus, enabling access to the naturally occurring (-)-cephalotaxine. researchgate.net These diverse approaches underscore the importance of 1-azaspiro[4.4]nonane as a pivotal precursor in the synthesis of these medicinally relevant natural products. nih.govacs.org
Table 2: Cephalotaxus Alkaloids Featuring the 1-Azaspiro[4.4]nonane Core
| Alkaloid | Significance | Reference |
|---|---|---|
| Cephalotaxine | Parent member of the Cephalotaxus alkaloids. | thieme-connect.comacs.orgnih.govnih.gov |
| Homoharringtonine | Ester derivative of cephalotaxine approved for the treatment of chronic myeloid leukemia. | thieme-connect.comacs.org |
| Cephalotaxinone | An oxidized derivative of cephalotaxine. | acs.org |
| Demethylcephalotaxinone | A demethylated analogue of cephalotaxinone. | acs.org |
Beyond its role in natural product synthesis, the 1-azaspiro[4.4]nonane scaffold is a versatile building block for constructing a variety of complex heterocyclic systems. Its unique three-dimensional structure makes it an attractive template for developing synthetic receptors and enzyme inhibitors. thieme-connect.com
The synthesis of stable nitroxide radicals, such as 1-azaspiro[4.4]nonan-1-oxyls, from this scaffold highlights its utility. researchgate.netbeilstein-journals.orgnih.gov These nitroxides are valuable as spin labels for biophysical studies. The synthesis involves a multi-step sequence including intramolecular cycloaddition and ring-opening, demonstrating how the core can be elaborated into more complex, functional molecules. researchgate.netnih.gov
Table 3: Examples of Complex Heterocyclic Systems Derived from the Azaspiro[4.4]nonane Scaffold
| System Type | Synthetic Approach | Application/Significance | Reference |
|---|---|---|---|
| 1-Azaspiro[4.4]nonan-1-oxyls | Intramolecular 1,3-dipolar cycloaddition and ring-opening. | Stable radicals for use as spin labels. | researchgate.netbeilstein-journals.orgnih.gov |
| Synthetic Receptors/Enzyme Inhibitors | Utilizing 1-azaspiro[4.4]nonanones as templates. | Designed molecules for specific binding or inhibition. | thieme-connect.com |
| Heterotricyclic Fused Compounds | Domino radical bicyclization of oxime ethers. | Construction of complex, multi-ring systems in a single step. | acs.org |
| 1,3-Diazaspiro[4.4]nonanes | Controlled oxidation and epimerization (analogous system). | Core skeleton of massadine (B1247034) and related alkaloids. | nih.gov |
| β-Spirocyclic Pyrrolidines | Photocatalytic generation of N-centered radicals. | Access to spirocyclic systems including drug derivatives. | acs.org |
Molecular Recognition and Biological Target Engagement of 1 Azaspiro 4.4 Nonane Hydrochloride Analogs
Design Principles for 1-Azaspiro[4.4]nonane Hydrochloride-based Ligands
The design of ligands based on the this compound scaffold is guided by several key principles aimed at optimizing their interaction with biological targets, particularly G-protein coupled receptors (GPCRs) like sigma and serotonin (B10506) receptors. A fundamental aspect of this design is the presence of a basic nitrogen atom within the spirocyclic system. This nitrogen is typically protonated at physiological pH, allowing it to form a crucial salt bridge with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs.
The rigid nature of the 1-azaspiro[4.4]nonane core helps to properly orient the substituents in three-dimensional space, which can enhance binding affinity and selectivity. Modifications are often introduced by attaching various pharmacophoric groups to the spirocyclic core. For instance, the introduction of an N-arylpiperazine moiety is a common strategy to target serotonin receptors. The length and nature of the alkyl linker connecting the spirocyclic core to the arylpiperazine fragment are critical for optimizing receptor affinity and functional activity.
Furthermore, the incorporation of bulky alicyclic or aromatic groups at different positions of the 1-azaspiro[4.4]nonane ring system can significantly influence ligand-receptor interactions. These bulky groups can occupy specific hydrophobic pockets within the receptor's binding site, thereby increasing affinity and modulating selectivity. The stereochemistry of the spirocyclic core and its substituents is another important consideration, as different stereoisomers can exhibit distinct binding affinities and functional profiles.
In Vitro Mechanistic Studies of Biological Activity
The biological activity of this compound analogs is investigated through a variety of in vitro studies to elucidate their mechanisms of action at the molecular level. These studies are essential for understanding how these compounds interact with their biological targets and for guiding the development of more potent and selective ligands.
Receptor Binding Affinities and Selectivity Profiles (e.g., Sigma Receptors, Serotonin Receptors)
Radioligand binding assays are commonly used to determine the affinity of 1-azaspiro[4.4]nonane analogs for their target receptors. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors.
Studies have shown that certain N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives, which are structurally related to the 1-azaspiro[4.4]nonane core, exhibit significant affinity for serotonin 5-HT1A receptors. For example, compounds with a cyclohexane (B81311) moiety at the 3-position of the pyrrolidine-2,5-dione ring and an ethylene (B1197577) spacer connecting to an arylpiperazine group have been identified as potent 5-HT1A ligands with Kᵢ values in the low nanomolar range. nih.gov Specifically, derivatives with different arylpiperazine substituents displayed varying affinities, highlighting the importance of this part of the molecule for receptor recognition. nih.gov
| Compound | Arylpiperazine Substituent | 5-HT1A Kᵢ (nM) | 5-HT2A Kᵢ (nM) |
| 14 | 3-chlorophenyl | 5.1 | 48 |
| 15 | 2-methoxyphenyl | 2.7 | >1000 |
| 16 | 2-pyridinyl | 4.3 | >1000 |
Data from a study on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which share a similar structural motif. nih.gov
The selectivity of these compounds is also a critical parameter, and it is determined by comparing their binding affinities for the target receptor versus other receptors. High selectivity is desirable to minimize off-target effects. For instance, some of the aforementioned 2-azaspiro[4.5]decane-1,3-dione derivatives showed high selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.gov
Enzyme Inhibition Studies
In addition to receptor binding, some spiropyrrolidine derivatives have been investigated for their ability to inhibit enzymes. For example, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were evaluated as inhibitors of chitin (B13524) synthase (CHS), an important enzyme in fungi. Several of these compounds demonstrated significant inhibitory activity, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) that were comparable to the known CHS inhibitor, polyoxin (B77205) B. nih.gov Kinetic studies revealed that these compounds act as non-competitive inhibitors of chitin synthase. nih.gov
| Compound | Chitin Synthase IC₅₀ (µM) |
| 4d | 5.8 |
| 4k | 6.2 |
| 4n | 5.5 |
| 4o | 5.2 |
| Polyoxin B (Control) | 4.9 |
Data from a study on spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives. nih.gov
Furthermore, other spiropyrrolidine-containing compounds have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. researchgate.netfrontiersin.org For instance, certain spirooxindole pyrrolidine (B122466) derivatives exhibited noteworthy inhibitory activity against both α-glucosidase and α-amylase. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For 1-azaspiro[4.4]nonane analogs, SAR analyses have revealed several key features that determine their affinity and selectivity for sigma and serotonin receptors.
For N-substituted 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives targeting serotonin receptors, the length of the alkyl spacer between the spirocyclic core and the arylpiperazine moiety is critical. nih.gov An ethylene spacer generally leads to higher 5-HT1A receptor affinity compared to a methylene (B1212753) spacer. nih.gov The nature of the substituent on the arylpiperazine ring also plays a significant role, with methoxy (B1213986) and pyridinyl groups often conferring high affinity. nih.gov Furthermore, the size of the cycloalkyl ring fused to the pyrrolidine-2,5-dione is important, with a cyclohexane ring (forming a 2-azaspiro[4.5]decane system) often resulting in more potent 5-HT1A ligands compared to a cyclopentane (B165970) ring (a 2-azaspiro[4.4]nonane system). nih.gov
In the context of sigma receptor ligands, the introduction of specific substituents on the spirocyclic core can modulate affinity and selectivity. While specific SAR data for this compound analogs at sigma receptors is limited in the provided context, general principles for spirocyclic sigma receptor ligands suggest that the nature and position of substituents are key determinants of binding.
Structure-property relationship (SPR) analyses focus on how chemical structure affects physicochemical properties, which in turn influence a compound's pharmacokinetic profile. For example, lipophilicity is a key property that can impact a ligand's ability to cross the blood-brain barrier and reach its target in the central nervous system.
Role as Pharmacological Tools and Chemical Biology Probes
This compound analogs and related spirocyclic compounds have emerged as valuable pharmacological tools and chemical biology probes for studying the function of various biological targets. Their high affinity and, in some cases, high selectivity make them suitable for use in a range of in vitro and in vivo experiments.
One of the most significant applications of these compounds is as radioligands for positron emission tomography (PET) imaging. nih.govnih.govradiologykey.com By labeling a high-affinity and selective 1-azaspiro[4.4]nonane analog with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, it is possible to visualize and quantify the distribution and density of the target receptor in the living brain. nih.govnih.gov This has been particularly useful for studying sigma-1 receptors in the context of various neurological and psychiatric disorders. nih.gov PET imaging with these radioligands can aid in understanding disease pathophysiology, validating drug targets, and assessing the receptor occupancy of therapeutic drug candidates. nih.govradiologykey.com
Furthermore, fluorescently labeled analogs can be synthesized to serve as chemical probes for in vitro studies, such as fluorescence microscopy and flow cytometry. These probes can be used to visualize the localization of the target receptor within cells and to study ligand-receptor interactions at the subcellular level.
Applications of 1 Azaspiro 4.4 Nonane Hydrochloride in Supramolecular Chemistry and Materials Science
Development as Chiral Ligands in Asymmetric Catalysis
The rigid, bicyclic structure of the 1-azaspiro[4.4]nonane core makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. nih.gov The synthesis of enantiomerically pure derivatives of 1-azaspiro[4.4]nonane is a key step in developing these ligands. These chiral building blocks are then incorporated into larger ligand structures that can coordinate with metal centers to create catalysts for a variety of chemical transformations.
One notable example is the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal. clockss.org This compound serves as a crucial chiral intermediate in the synthesis of (-)-cephalotaxine, a natural product with significant biological activity. clockss.orgresearchgate.net The synthesis of this chiral spiro unit highlights the importance of controlling the stereochemistry at the spirocyclic center to achieve high enantioselectivity in subsequent reactions. clockss.org The general strategy involves creating a chiral environment around a metal catalyst, which then influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. nih.gov
The development of these chiral ligands often involves multi-step synthetic sequences. For instance, the synthesis of chiral spiro bis(oxazoline) ligands, which can be derived from spiro[4.4]nonane-1,6-dione, has been explored for use in copper-catalyzed reactions. researchgate.net While the direct use of 1-azaspiro[4.4]nonane hydrochloride as a ligand is not documented, its derivatives are instrumental in the field of asymmetric catalysis.
Table 1: Examples of Chiral 1-Azaspiro[4.4]nonane Derivatives in Synthesis
| Derivative Name | Role/Application | Reference |
|---|---|---|
| (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal | Key chiral intermediate for (-)-cephalotaxine synthesis | clockss.org |
| Spiro[4.4]nonane-1,6-diol | Precursor for chiral spiro ligands | researchgate.net |
| Chiral Spiro Bis(oxazoline) | Ligand for copper-catalyzed asymmetric reactions | researchgate.net |
Coordination Chemistry of this compound Derivatives
The nitrogen atom in the 1-azaspiro[4.4]nonane ring system and other functional groups that can be introduced onto the scaffold allow for the formation of coordination complexes with various transition metals. The coordination chemistry of these derivatives is fundamental to their application in catalysis. When a chiral 1-azaspiro[4.4]nonane-based ligand coordinates to a metal center, it creates a chiral catalytic species that can induce enantioselectivity in a chemical reaction. researchgate.net
For example, chiral β-aminophosphine ligands, which can be conceptually related to functionalized azaspiro compounds, are known to form complexes with metals like palladium and copper. researchgate.net These complexes have been successfully used in asymmetric transformations such as palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions to enones. researchgate.net The geometry and electronic properties of the metal-ligand complex are crucial for its catalytic activity and selectivity.
The synthesis of 1-azaspiro[4.4]nonane derivatives through methods like domino radical bicyclization allows for the introduction of various substituents that can act as coordination sites. acs.orgnih.govnih.gov These synthetic strategies provide access to a library of potential ligands with tunable steric and electronic properties, which can then be screened for their effectiveness in different metal-catalyzed reactions. mdpi.com
Integration into Advanced Materials (e.g., Perovskites)
The application of azaspiro compounds extends beyond catalysis into the realm of materials science. A notable example is the use of a related compound, 5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate (B81430), as a precursor in the fabrication of perovskite solar cells. chemborun.com Perovskites are a class of materials with a specific crystal structure that have shown great promise for next-generation solar energy conversion. wikipedia.org
In this context, the azaspiro cation is used as the 'A' site cation in the ABX₃ perovskite structure. wikipedia.org The size and shape of the organic cation can influence the structural stability and optoelectronic properties of the perovskite material. The use of spiro-type cations is being explored to enhance the performance and stability of perovskite solar cells.
While this example does not involve this compound directly, it demonstrates the utility of the fundamental azaspiro[4.4]nonane skeleton in the development of advanced functional materials. The properties of 5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate are summarized in the table below.
Table 2: Properties of 5-Azaspiro[4.4]nonan-5-ium Tetrafluoroborate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 129211-47-8 | chemborun.com |
| Molecular Formula | C₈H₁₆BF₄N | chemborun.com |
| Molecular Weight | 213.02 g/mol | chemborun.com |
| Appearance | White powder | chemborun.com |
| Application | Perovskite Precursor | chemborun.com |
Computational and Theoretical Investigations of 1 Azaspiro 4.4 Nonane Hydrochloride
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to a biological target. For derivatives of the 1-azaspiro[4.4]nonane scaffold, these studies are crucial in understanding their pharmacological activity.
While specific docking studies on 1-azaspiro[4.4]nonane hydrochloride are not extensively documented in publicly available literature, research on analogous spirocyclic systems provides significant insights into the potential applications of this methodology. For instance, molecular docking has been successfully applied to understand the interactions of spiro-pyrrolopyridazine derivatives with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. acs.org These studies revealed strong binding affinities, highlighting the importance of the spirocyclic framework for biological activity. acs.org
Similarly, spiro[carbazole-3,3'-pyrrolidine] derivatives have been investigated as inhibitors of cyclic GMP-AMP synthase (cGAS), a mediator of inflammatory responses. nih.gov Docking studies were instrumental in elucidating the binding mode of these compounds within the cGAS active site, guiding the design of more potent and selective inhibitors. nih.gov These examples underscore the utility of molecular docking in rational drug design, a strategy that is directly applicable to exploring the therapeutic potential of 1-azaspiro[4.4]nonane derivatives. The general approach involves creating a 3D model of the ligand and the target protein and then computationally "docking" the ligand into the protein's binding site to predict the most favorable binding pose and estimate the binding energy.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, stability, and reactivity of molecules like this compound. These methods can predict various molecular properties, including optimized geometries, charge distributions, and spectroscopic signatures.
DFT studies have been instrumental in rationalizing the stereochemical outcomes of reactions involving spiro-pyrrolidine systems. For example, calculations at the ωB97xd/6–31G(d,p) level of theory have been used to explain the high regio- and diastereoselectivity observed in the synthesis of spiropyrrolidines. nih.gov By calculating the energies of different transition states, researchers can determine the most likely reaction pathway and, consequently, the structure of the final product.
In another study, the regioselectivity of the [3+2] cycloaddition reaction to form spiro[pyrrolidine-2,3′-oxindole] derivatives was investigated using DFT at the B3LYP/6-31G(d,p) level. researchgate.net The calculations demonstrated that the reaction is under kinetic control, which aligns with experimental observations. researchgate.net These findings are crucial for designing synthetic routes that yield specific stereoisomers of spirocyclic compounds.
For this compound, DFT calculations could provide valuable information on its conformational preferences, the distribution of the positive charge, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.
Mechanistic Insights into Reactions and Interactions
Computational studies are pivotal in elucidating the mechanisms of chemical reactions. For the 1-azaspiro[4.4]nonane system, theoretical calculations can map out the energy landscape of a reaction, identifying intermediates and transition states to provide a detailed, step-by-step picture of how the molecule is formed or how it interacts with other species.
The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization. acs.orgacs.org This process involves the formation and subsequent capture of alkoxyaminyl radicals. acs.orgacs.org While the initial reports are experimental, computational modeling could further illuminate the intricate details of the radical intermediates and the factors controlling the diastereoselectivity of the cyclization.
As demonstrated with related spiro compounds, DFT calculations can be used to determine whether a reaction is under kinetic or thermodynamic control. researchgate.net In the case of the synthesis of spiro[pyrrolidine-2,3′-oxindole]s, the computational results favored a kinetically controlled pathway, providing a clear mechanistic rationale for the observed product distribution. researchgate.net This type of analysis would be highly beneficial for optimizing the synthesis of 1-azaspiro[4.4]nonane and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the optimization of lead structures.
Another example is the QSAR analysis of anti-neoplastic spiro-alkaloids, which used molecular descriptors calculated with the CODESSA III software to develop a model correlating structure with antitumor properties. rsc.orgnih.govrsc.org These studies demonstrate the power of QSAR to guide the design of new, more potent spirocyclic compounds for various therapeutic applications. A similar approach could be employed for 1-azaspiro[4.4]nonane derivatives to explore their potential in different biological contexts.
Future Perspectives and Emerging Research Avenues for 1 Azaspiro 4.4 Nonane Hydrochloride
Novel Synthetic Methodologies for Enhanced Efficiency and Diversity
The development of efficient and diverse synthetic routes to the 1-azaspiro[4.4]nonane core is crucial for exploring its full potential. While numerous strategies exist, current research is focused on methodologies that offer higher yields, greater stereocontrol, and the ability to generate a wide array of derivatives for structure-activity relationship (SAR) studies.
One promising approach is the use of domino radical bicyclization . A recently developed methodology allows for the synthesis of 1-azaspiro[4.4]nonane derivatives from functionalized oxime ethers. This process involves the formation and subsequent capture of alkoxyaminyl radicals, leading to the spirocyclic core in moderate yields. nih.govresearchgate.netacs.orgnih.gov The reaction can be initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), with the latter often providing improved diastereoselectivity under milder conditions. nih.govacs.org This method represents a significant advancement as it allows for the simultaneous formation of two rings. nih.govacs.org
Another innovative strategy is intramolecular 1,3-dipolar cycloaddition . This method has been successfully employed to synthesize 1-azaspiro[4.4]nonan-1-oxyls. The process begins with the introduction of a pent-4-enyl group to a nitrone, followed by intramolecular cycloaddition and subsequent isoxazolidine (B1194047) ring opening to yield the desired spirocyclic amine. researchgate.net
Furthermore, nitroso-ene cyclization presents a direct pathway to the 1-azabicyclo[4.4]non-2-one, a key intermediate for the synthesis of Cephalotaxus alkaloids which feature the 1-azaspiro[4.4]nonane motif. nih.gov This method holds potential for the practical and scalable synthesis of these biologically important molecules.
The table below summarizes some of the key synthetic methodologies being explored:
| Synthetic Methodology | Key Features | Starting Materials | Typical Yields | Reference |
| Domino Radical Bicyclization | Tandem cyclization, formation of two rings in one step. | Functionalized oxime ethers | 11-67% | nih.govresearchgate.netacs.org |
| Intramolecular 1,3-Dipolar Cycloaddition | Synthesis of nitroxide derivatives. | Nitrones with a pent-4-enyl group | Moderate | researchgate.net |
| Nitroso-ene Cyclization | Direct access to key alkaloid precursors. | N-Arylhydroxylamines | Not specified | nih.gov |
These evolving synthetic strategies are paving the way for the creation of diverse libraries of 1-azaspiro[4.4]nonane derivatives, which is essential for the comprehensive exploration of their biological activities and material properties.
Exploration of New Biological Targets and Therapeutic Areas
The 1-azaspiro[4.4]nonane skeleton is a core component of various biologically active compounds, and research is actively seeking to identify new therapeutic applications for its derivatives.
A significant area of interest is in oncology . The 1-azaspiro[4.4]nonane moiety is the central ring system in Cephalotaxus alkaloids, such as homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia. nih.govacs.org These alkaloids exhibit potent antiproliferative activities against various cancer cells. nih.govacs.org Future research is likely to focus on synthesizing novel analogs with improved efficacy and reduced toxicity.
Derivatives of 1-azaspiro[4.4]nonane have also shown potential as antiviral agents , specifically as inhibitors of the hepatitis C virus. nih.govacs.org This opens up a promising avenue for the development of new treatments for this infectious disease.
Furthermore, the scaffold is found in compounds that act as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) . nih.govacs.org This suggests potential applications in treating neurological disorders where nAChR modulation is beneficial, such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.
The versatility of the azaspirocyclic core is also being explored in the context of other central nervous system targets. For instance, related azaspiro[4.5]decane amides have been synthesized and evaluated for their potent and selective binding to mu-opioid receptors , indicating potential for the development of novel analgesics. nih.gov
The following table highlights some of the key biological targets and therapeutic areas for 1-azaspiro[4.4]nonane derivatives:
| Biological Target/Therapeutic Area | Example/Activity | Potential Application | Reference |
| Cancer | Core of Cephalotaxus alkaloids with antiproliferative activity. | Treatment of leukemia and other cancers. | nih.govacs.org |
| Hepatitis C Virus | Inhibition of viral replication. | Antiviral therapy. | nih.govacs.org |
| Nicotinic Acetylcholine Receptors (nAChRs) | Agonistic activity. | Treatment of neurodegenerative and psychiatric disorders. | nih.govacs.org |
| Opioid Receptors | Selective mu-opioid receptor binding. | Development of new pain management therapies. | nih.gov |
Advanced Materials and Catalytic Applications
While the primary focus of research on 1-azaspiro[4.4]nonane hydrochloride has been in medicinal chemistry, its unique structural and chemical properties suggest potential applications in advanced materials and catalysis.
In the field of asymmetric catalysis , chiral derivatives of 1-azaspiro[4.4]nonane are emerging as promising ligands for metal-catalyzed reactions. The rigid spirocyclic framework can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in various transformations. For example, chiral spiro[4.4]nonane-1,6-diones, which can be derived from the 1-azaspiro[4.4]nonane skeleton, are valuable precursors for the development of chiral ligands. researchgate.net The development of organocatalytic asymmetric tandem reactions has also led to the synthesis of chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess. nih.gov These chiral building blocks are instrumental in creating catalysts for producing enantiopure compounds, which are crucial in the pharmaceutical industry.
The incorporation of the 1-azaspiro[4.4]nonane moiety into polymers could lead to materials with novel properties. The rigid and three-dimensional nature of the spirocycle could influence the polymer's thermal stability, mechanical strength, and solution properties. While specific research on this compound in polymer science is still in its infancy, the broader field of spiro-polymers is an active area of investigation.
The potential catalytic activities of the 1-azaspiro[4.4]nonane core itself, particularly in its protonated hydrochloride form, remain largely unexplored. The presence of a tertiary amine within a constrained ring system could lend itself to applications in organocatalysis, where it might act as a Brønsted acid or a hydrogen bond donor to activate substrates in a stereocontrolled manner.
Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods are poised to accelerate the discovery of new applications by providing deep insights into its structure-function relationships.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the structural features of 1-azaspiro[4.4]nonane derivatives with their biological activities. By developing robust 3D-QSAR models, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov These models can identify key steric and electronic features of the spirocyclic scaffold that are critical for binding to a specific biological target.
Molecular docking and molecular dynamics (MD) simulations can provide a detailed picture of how 1-azaspiro[4.4]nonane derivatives interact with their biological targets at the atomic level. researchgate.net These techniques can be used to:
Predict the binding mode and affinity of different analogs to a receptor.
Identify key amino acid residues involved in the interaction.
Understand the conformational changes that occur upon binding.
Elucidate the mechanism of action of these compounds.
For example, computational studies on related spirocyclic compounds have been used to understand their binding to receptors and guide the design of new inhibitors. Similar approaches applied to 1-azaspiro[4.4]nonane derivatives will be crucial for optimizing their potency and selectivity for targets such as nAChRs or viral proteins.
The table below outlines the key computational approaches and their potential impact on the research of this compound:
| Computational Method | Application | Potential Outcome |
| 3D-QSAR | Correlating molecular structure with biological activity. | Prediction of activity for new analogs; guiding rational drug design. |
| Molecular Docking | Predicting the binding pose of a ligand in a receptor's active site. | Identification of key binding interactions; prioritization of compounds for synthesis. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Understanding the stability of the complex and the role of conformational changes in binding. |
By integrating these computational tools with experimental synthesis and biological evaluation, the exploration of the chemical space around the 1-azaspiro[4.4]nonane scaffold can be conducted with greater efficiency and precision, ultimately accelerating the discovery of new therapeutic agents and advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Azaspiro[4.4]nonane hydrochloride, and how are stereochemical outcomes controlled?
- Methodology : The compound is synthesized via asymmetric cyclization strategies. A key approach involves vinylogous Mukaiyama aldol reactions followed by acid-mediated ring expansion. For example, treatment of chiral siloxypyrrole derivatives with HCl in dichloromethane achieves spirocenter formation . Stereochemical control is enhanced using chiral auxiliaries like (S)-1-(1-naphthyl)ethylamine, which improves enantiomeric excess (up to 79% ee) under optimized conditions (0°C, extended reaction times) .
- Critical Considerations : Water content in reaction media is crucial to prevent elimination byproducts. X-ray crystallography confirms absolute configuration (S-configuration) of intermediates .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), OSHA-compliant goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Engineering Controls : Use fume hoods for ventilation, and ensure proximity to emergency showers/eyewash stations .
- Spill Management : Collect spills using non-sparking tools and dispose in sealed containers. Avoid drainage contamination .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry .
- NMR Spectroscopy : H and C NMR identify characteristic signals (e.g., spirocyclic proton environments at δ 3.2–4.1 ppm) .
- Purity Assessment :
- HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantify impurities (<2%) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNO) .
Advanced Research Questions
Q. How can low stereoisomeric excess (20% ee) in spirocyclic product synthesis be addressed?
- Optimization Strategies :
- Chiral Auxiliary Screening : Replace tosyl groups with O-methyl naphthylalanine derivatives to enhance steric hindrance and π-π interactions .
- Temperature Modulation : Lower reaction temperatures (-20°C) improve ee but require longer reaction times (24+ hours) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, though dichloromethane remains optimal for HCl-mediated reactions .
Q. What novel catalytic methods enable efficient construction of the 1-Azaspiro[4.4]nonane scaffold?
- Innovative Approaches :
- Au-Catalyzed [2+3] Annulation : Enamides and propargyl esters react via gold(I) catalysis to form azaspirocyclic cores in cephalotaxine synthesis. This method achieves regioselectivity >95% under mild conditions (room temperature, 12 hours) .
- Witkop Cyclization : Used post-annulation to install benzazepine units in natural product synthesis .
Q. How do structural modifications of 1-Azaspiro[4.4]nonane derivatives impact physicochemical properties?
- Case Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
